molecular formula C16H27NO B5199616 N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine

N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine

Cat. No.: B5199616
M. Wt: 249.39 g/mol
InChI Key: DSSHOUHDMDIWMH-UHFFFAOYSA-N
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Description

N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine is an organic compound with the molecular formula C16H27NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine typically involves the reaction of 2,3-dimethylphenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters are carefully controlled to maintain consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine
  • N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine

Uniqueness

N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a butylamine group with a dimethylphenoxy moiety allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-4-5-11-17-12-6-7-13-18-16-10-8-9-14(2)15(16)3/h8-10,17H,4-7,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSHOUHDMDIWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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